molecular formula C9H11NO3 B2632105 6-Oxo-1-(propan-2-yl)-1,6-dihydropyridine-3-carboxylic acid CAS No. 677762-07-1

6-Oxo-1-(propan-2-yl)-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B2632105
CAS No.: 677762-07-1
M. Wt: 181.191
InChI Key: RYMXPZKXWWLTSB-UHFFFAOYSA-N
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Description

6-Oxo-1-(propan-2-yl)-1,6-dihydropyridine-3-carboxylic acid is a functionalized dihydropyridine derivative designed for medicinal chemistry and drug discovery research. The 1,6-dihydropyridine scaffold is a privileged structure in organic synthesis and is known for its diverse biological activities . Researchers can utilize this compound as a key synthetic intermediate for constructing more complex molecules. Its structure is closely related to 1,4-dihydropyridines, a class extensively investigated for their pharmacological properties, including potential as anticancer agents that may help overcome multidrug resistance (MDR) in tumors . The carboxylic acid moiety at the 3-position and the oxo group at the 6-position provide versatile handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the development of novel bioactive compounds . This makes it a valuable building block for researchers developing new therapeutic candidates in areas such as oncology. The product is supplied for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-oxo-1-propan-2-ylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(2)10-5-7(9(12)13)3-4-8(10)11/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMXPZKXWWLTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=CC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1-(propan-2-yl)-1,6-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea or its analogues . This reaction is known for its efficiency in producing highly functionalized heterocycles.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the Biginelli reaction, utilizing advanced catalysts and reaction conditions to maximize yield and purity. The use of microwave irradiation and other green chemistry approaches can also be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1-(propan-2-yl)-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted and functionalized dihydropyridine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

6-Oxo-1-(propan-2-yl)-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Oxo-1-(propan-2-yl)-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of xanthine oxidase, which is involved in the breakdown of purine nucleic acids .

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyridine Derivatives

Compound Name Substituent at N1 Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
6-Oxo-1-(propan-2-yl)-1,6-dihydropyridine-3-carboxylic acid Isopropyl (C₃H₇) C₉H₁₁NO₃* ~181 (calculated) Not explicitly provided Pro-ligand for Zn(II) coordination polymers
6-Oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxylic acid Trifluoroethyl (CF₃CH₂) C₈H₆F₃NO₃ 221.13 1247612-70-9 Fluorinated building block; high purity (≥98%)
6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid Phenyl (C₆H₅) C₁₂H₉NO₃ 215.20 77837-08-2 Hazardous (H315, H319, H335); synthetic intermediate
1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid Benzyl (C₆H₅CH₂) C₁₃H₁₁NO₃ 229.23 4332-79-0 Pharmaceutical intermediate; 95% purity

Key Observations :

  • Aromatic Substituents : Phenyl and benzyl groups increase molecular weight and hydrophobicity, influencing binding interactions in catalysis or drug design .
  • Safety Profile : The phenyl derivative exhibits irritant properties (H315, H319, H335), whereas safety data for the isopropyl variant remain unspecified .

Heterocyclic Core Modifications

Table 2: Pyridine vs. Pyridazine Derivatives

Compound Name Heterocyclic Core Molecular Formula Molecular Weight (g/mol) CAS Number Applications References
6-Oxo-1-(propan-2-yl)-1,6-dihydropyridine-3-carboxylic acid Pyridine C₉H₁₁NO₃ ~181 - Coordination polymer synthesis
6-Oxo-1-(propan-2-yl)-1,6-dihydropyridazine-3-carboxylic acid Pyridazine C₈H₁₀N₂O₃ 182.18 778594-18-6 Heterocyclic building block; 97% purity

Key Observations :

  • Nitrogen Content : Pyridazine derivatives (two nitrogen atoms) exhibit distinct electronic properties compared to pyridine analogs, influencing coordination chemistry and reactivity .

Functional Group Variations

Hydroxyl Substitution

  • 1-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Features a hydroxyl group at N1 (CAS 677763-18-7).

Biological Activity

6-Oxo-1-(propan-2-yl)-1,6-dihydropyridine-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, including antiproliferative effects, anti-inflammatory activities, and potential therapeutic applications. The findings are based on various studies and research articles that provide insights into the compound's mechanisms of action and efficacy.

Chemical Structure and Properties

The chemical structure of 6-Oxo-1-(propan-2-yl)-1,6-dihydropyridine-3-carboxylic acid can be represented as follows:

C10H13NO3\text{C}_{10}\text{H}_{13}\text{N}\text{O}_3

This compound features a pyridine ring with a ketone and carboxylic acid functional groups, which are crucial for its biological activity.

Antiproliferative Activity

Research indicates that derivatives of pyridine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications to the 6-Oxo structure can lead to enhanced potency:

Derivative IC50 (μM) Cell Line
Original>50HeLa
Derivative 112HeLa
Derivative 2<25HeLa
Derivative 31.0HeLa
Derivative 40.0046MDA-MB-231

These results demonstrate a clear trend where structural modifications improve the compound's effectiveness in inhibiting cell growth, particularly in cancerous cells such as HeLa and MDA-MB-231 .

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory properties. A study highlighted the efficacy of a related compound (J27) in reducing pro-inflammatory cytokines such as TNF-α and IL-6 through the NF-κB/MAPK signaling pathway. The IC50 for IL-6 was reported to be 0.22 μM, indicating potent activity against inflammation-related conditions .

The biological activity of 6-Oxo-1-(propan-2-yl)-1,6-dihydropyridine-3-carboxylic acid is attributed to its ability to interact with cellular targets. The presence of functional groups such as -OH and -C=O enhances its interaction with cellular membranes, facilitating entry into cells and subsequent inhibition of growth pathways. Studies suggest that the presence of hydrogen bond donors in the structure significantly improves biological activity by enhancing binding affinity to target proteins .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Anticancer Studies : In vitro studies demonstrated that derivatives with additional methoxy groups showed a marked decrease in IC50 values across various cancer cell lines, suggesting a strong correlation between structural modifications and biological efficacy.
  • Inflammatory Models : In vivo studies using mouse models for acute lung injury indicated that compounds similar to 6-Oxo exhibited protective effects against inflammation and sepsis, demonstrating their potential in treating severe inflammatory conditions .

Q & A

Q. What are the established synthetic routes for 6-Oxo-1-(propan-2-yl)-1,6-dihydropyridine-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves cyclization of substituted pyridine precursors under acidic or basic conditions. For example, Mo(CO)6_6-mediated rearrangements of isoxazole derivatives (e.g., methyl 2-(isoxazol-5-yl)-3-oxopropanoates) have been optimized to yield 4-oxo-1,4-dihydropyridine-3-carboxylates with high efficiency . Key parameters include:

  • Catalyst loading : 5–10 mol% Mo(CO)6_6 in anhydrous toluene.
  • Temperature : 80–100°C for 12–24 hours.
  • Post-reaction purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
    Yield improvements (≥85%) are achieved by controlling moisture and oxygen levels.

Q. How is the crystal structure of this compound characterized, and what insights does it provide?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous dihydropyridine derivatives:

  • Crystallization : Slow evaporation from methanol/water mixtures.
  • Data collection : Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : Full-matrix least-squares on F2F^2 using SHELXL, achieving RR-factors < 0.03 .
    Structural data (e.g., bond lengths, torsion angles) clarify tautomeric forms and hydrogen-bonding networks, critical for understanding reactivity and stability.

Q. What strategies are recommended to enhance the aqueous solubility of this compound for biological assays?

Methodological Answer:

  • Salt formation : Sodium or potassium salts improve solubility (e.g., 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid sodium salt, solubility >50 mg/mL in water) .
  • Co-solvents : Use DMSO or ethanol (≤10% v/v) to maintain compound integrity.
  • pH adjustment : Solubility peaks near pH 7–8 due to deprotonation of the carboxylic acid group.

Advanced Research Questions

Q. How can catalytic systems be optimized for asymmetric synthesis of this compound?

Methodological Answer: Pd/Cu-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) enable stereoselective synthesis. For example:

  • Catalyst : Pd(PPh3_3)4_4 (2 mol%) with CuI (1 mol%) in DMF at 100°C .
  • Ligand screening : BINAP or Josiphos ligands enhance enantiomeric excess (ee >90%).
  • Monitoring : Chiral HPLC (e.g., Chiralpak IA column) validates stereochemical outcomes.

Q. What analytical techniques resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Methodological Answer:

  • Dynamic NMR : Identifies tautomeric equilibria (e.g., keto-enol forms) causing signal splitting .
  • DFT calculations : Gaussian 16 with B3LYP/6-31G(d) basis set predicts 13C^{13}\text{C} chemical shifts, aligning with experimental data .
  • 2D NMR (HSQC, HMBC) : Assigns ambiguous signals by correlating 1H^1\text{H}-13C^{13}\text{C} couplings.

Q. How do substituents at the 1-position (e.g., propan-2-yl vs. phenyl) affect electronic properties and reactivity?

Methodological Answer:

  • Cyclic voltammetry : Measures oxidation potentials (e.g., ΔE1/2_{1/2} ≈ 0.3 V for propan-2-yl vs. phenyl derivatives).
  • Hammett analysis : Electron-donating groups (e.g., -CH(CH3_3)2_2) reduce electrophilicity at the 3-carboxylic acid position.
  • Computational modeling : NBO analysis in Gaussian quantifies charge distribution changes .

Q. What protocols mitigate degradation during long-term storage?

Methodological Answer:

  • Storage conditions : -20°C under argon in amber vials (prevents photolysis and oxidation).
  • Stability assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, 0.1% TFA in water/acetonitrile) .
  • Lyophilization : Freeze-drying in presence of trehalose (5% w/v) retains >95% purity after 6 months.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

Methodological Answer:

  • Purity verification : Combustion analysis (C, H, N) and HPLC-UV (>99% purity threshold).
  • Polymorphism screening : DSC/TGA identifies crystalline vs. amorphous forms.
  • Inter-laboratory validation : Cross-check NMR (500 MHz, DMSO-d6_6) and IR (ATR-FTIR) with published spectra .

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